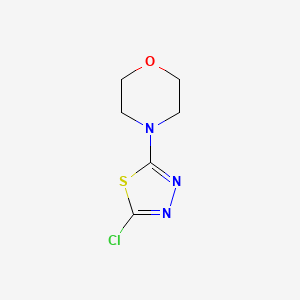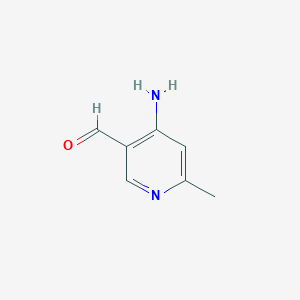
2,5-Diiodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diiodobenzamide is an organic compound with the molecular formula C7H5I2NO It is a derivative of benzamide, where two iodine atoms are substituted at the 2nd and 5th positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diiodobenzamide typically involves the iodination of benzamide derivatives. One common method is the direct iodination of benzamide using iodine and an oxidizing agent such as hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diiodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Suzuki Coupling: Palladium catalysts and bases like potassium phosphate in organic solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Coupling Products: Biaryl compounds are typically formed in coupling reactions.
Wissenschaftliche Forschungsanwendungen
2,5-Diiodobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-Diiodobenzamide depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary, but it often involves the modulation of biochemical pathways related to its iodine content and benzamide structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diiodobenzamide: Another iodinated benzamide with iodine atoms at different positions.
1,4-Diiodobenzene: A related compound with iodine atoms on a benzene ring but without the amide group.
Rafoxanide: A structurally similar compound used as an anthelmintic agent.
Uniqueness
2,5-Diiodobenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This makes it distinct from other iodinated benzamides and related compounds.
Eigenschaften
Molekularformel |
C7H5I2NO |
|---|---|
Molekulargewicht |
372.93 g/mol |
IUPAC-Name |
2,5-diiodobenzamide |
InChI |
InChI=1S/C7H5I2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) |
InChI-Schlüssel |
DKMYXCUHBLFEDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)C(=O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Oxa-3-azabicyclo[4.2.0]octane hemi(oxalic acid)](/img/structure/B13901139.png)

![(2S)-2-amino-N-[(4-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13901145.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13901146.png)
![Tert-butyl 6,6-difluoro-1,2,3,3a,5,6a-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride](/img/structure/B13901157.png)
![2,2,2-trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide](/img/structure/B13901158.png)





